Acetic acid;3,3-dimethylcyclohexen-1-ol

Description

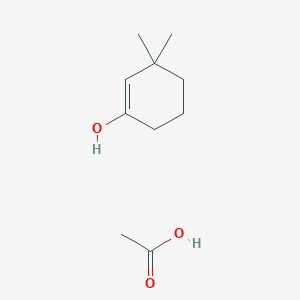

Structure

2D Structure

Properties

CAS No. |

54200-64-5 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

acetic acid;3,3-dimethylcyclohexen-1-ol |

InChI |

InChI=1S/C8H14O.C2H4O2/c1-8(2)5-3-4-7(9)6-8;1-2(3)4/h6,9H,3-5H2,1-2H3;1H3,(H,3,4) |

InChI Key |

KFRRDXMJWYQYRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC1(CCCC(=C1)O)C |

Origin of Product |

United States |

Structural Features and Chemical Significance of 3,3 Dimethylcyclohexen 1 Ol in Contemporary Organic Synthesis

3,3-Dimethylcyclohexen-1-ol is an alicyclic alcohol characterized by a cyclohexene (B86901) ring with a hydroxyl group at the C-1 position and two methyl groups at the C-3 position. nih.gov The presence of the double bond and the hydroxyl group makes it a versatile synthon in organic synthesis. The gem-dimethyl group at the C-3 position introduces steric hindrance, which can influence the regioselectivity and stereoselectivity of its reactions.

The chemical significance of 3,3-dimethylcyclohexen-1-ol and its derivatives lies in their potential as intermediates in the synthesis of more complex molecules. For instance, related structures, such as 1-(3,3-dimethylcyclohex-1-enyl)ethanone, are used in the fragrance industry. google.com The reactivity of the hydroxyl group allows for transformations into esters, ethers, and other functional groups, while the double bond can undergo various addition reactions.

Table 1: Physicochemical Properties of 3,3-Dimethylcyclohexen-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | 3,3-dimethylcyclohex-1-en-1-ol |

| SMILES | CC1(CCCC(=C1)O)C |

| InChI Key | VEFXYNLBSAYHMI-UHFFFAOYSA-N |

The Pervasive Role of Acetic Acid As a Reactant, Catalyst, and Solvent in Modern Organic Transformations

Acetic acid (CH₃COOH), systematically named ethanoic acid, is a fundamental organic compound with a wide array of applications in organic synthesis. wikipedia.orgknowde.com Its utility stems from its properties as a polar protic solvent, a weak acid, and a source of the acetyl group. wikipedia.orgnewworldencyclopedia.org

As a reactant , acetic acid is a primary source for the production of various chemical compounds. wikipedia.org One of its most significant uses is in the production of vinyl acetate (B1210297) monomer (VAM), a key component in paints and adhesives. wikipedia.orgknowde.com It also serves as a precursor for the synthesis of acetic anhydride (B1165640), a powerful acetylating agent, and various acetate esters used as solvents. wikipedia.orgknowde.com

In its role as a catalyst , glacial acetic acid can function as a homogeneous acid catalyst in numerous organic reactions, including esterification, hydrolysis, and acetylation. patsnap.com Its ability to donate a proton facilitates these transformations. patsnap.com For example, it can be used to catalyze the N-acylation of amines. rsc.org

As a solvent , acetic acid's polar protic nature allows it to dissolve a wide range of both polar and non-polar compounds. wikipedia.orgnewworldencyclopedia.orgyoutube.com It is frequently employed for recrystallization to purify organic compounds and as a solvent in reactions involving carbocations, such as the Friedel-Crafts alkylation. wikipedia.orgnewworldencyclopedia.org Its miscibility with water and other organic solvents further enhances its versatility. wikipedia.orgquora.com

Table 2: Properties of Acetic Acid

| Property | Value |

|---|---|

| Molecular Formula | CH₃COOH |

| Molar Mass | 60.052 g/mol |

| Appearance | Colorless liquid |

| Density | 1.049 g/cm³ (liquid) |

| Melting Point | 16 to 17 °C |

| Boiling Point | 118 to 119 °C |

| pKa | 4.76 (in aqueous solution) |

Overview of Esterification Reactions Involving Alicyclic Alcohols and Carboxylic Acids

Esterification is a fundamental reaction in organic chemistry that forms an ester from an alcohol and a carboxylic acid. youtube.com When an alicyclic alcohol, such as 3,3-dimethylcyclohexen-1-ol, reacts with a carboxylic acid like acetic acid, the reaction is typically acid-catalyzed and is known as Fischer esterification. byjus.comorganic-chemistry.orgchemistrytalk.org This reaction is reversible, and the equilibrium can be shifted towards the product side by removing water as it is formed or by using an excess of one of the reactants. organic-chemistry.orgchemistrysteps.com

The mechanism of Fischer esterification involves several key steps: byjus.commasterorganicchemistry.com

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. chemistrytalk.orgmasterorganicchemistry.com

Nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon, forming a tetrahedral intermediate. byjus.comorganic-chemistry.org

Proton transfer from the oxonium ion to one of the hydroxyl groups. byjus.commasterorganicchemistry.com

Elimination of water as a leaving group, forming a protonated ester. byjus.commasterorganicchemistry.com

Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst. byjus.commasterorganicchemistry.com

The reactivity in esterification can be influenced by steric hindrance around the hydroxyl group of the alcohol and the carboxyl group of the acid. researchgate.net The presence of the gem-dimethyl group in 3,3-dimethylcyclohexen-1-ol can affect the rate of esterification.

Research Rationale and Objectives: Investigating the Derivatization, Reactivity, and Applications of the 3,3 Dimethylcyclohexen 1 Ol / Acetic Acid Interaction

Synthetic Pathways to 3,3-Dimethylcyclohexen-1-ol Precursors

The construction of the 3,3-dimethylcyclohexen-1-ol framework can be approached from several key starting materials, primarily through the manipulation of cyclohexanone (B45756) and cyclohexene (B86901) derivatives.

Dimedone (5,5-dimethylcyclohexane-1,3-dione) serves as a readily available and versatile precursor for the synthesis of 3,3-dimethyl-substituted cyclohexanone derivatives. wvu.edugoogle.com The initial step in this pathway is the selective reduction of one of the carbonyl groups of dimedone to yield 3,3-dimethylcyclohexanone (B1346601). This transformation can be achieved with high selectivity and yield through catalytic hydrogenation. cerritos.edu

One effective method involves the use of a palladium catalyst supported on an ion exchange resin, such as Amberlyst CH57, in a methanol (B129727) solvent under a hydrogen atmosphere. cerritos.edu This process has been shown to produce 3,3-dimethylcyclohexanone in yields as high as 98% with a selectivity of 98%. cerritos.edu The reaction is typically carried out at elevated temperatures and pressures, for instance, at 85°C and 2 bara of hydrogen pressure for 7.5 hours. cerritos.edu A two-step approach has also been described, where dimedone is first reduced to 3,3-dimethylcyclohexan-1-ol using Raney nickel, followed by oxidation with a dichromate in sulfuric acid to give 3,3-dimethylcyclohexanone. wvu.edugoogle.com However, this method involves the use of toxic chromium reagents. wvu.edugoogle.com

Once 3,3-dimethylcyclohexanone is obtained, it can be converted to the target allylic alcohol, 3,3-dimethylcyclohexen-1-ol, through a two-step sequence. First, the ketone is reduced to the corresponding saturated alcohol, 3,3-dimethylcyclohexanol (B1607255). This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The subsequent step involves the dehydration of 3,3-dimethylcyclohexanol to introduce the double bond, yielding 3,3-dimethylcyclohexene. operachem.com This dehydration is typically acid-catalyzed. operachem.com The final step to obtain 3,3-dimethylcyclohexen-1-ol would then be an allylic oxidation of 3,3-dimethylcyclohexene, as will be discussed in the following section.

A summary of a typical hydrogenation of dimedone to 3,3-dimethylcyclohexanone is presented in the table below.

| Parameter | Value |

| Starting Material | Dimedone |

| Catalyst | Palladium on Amberlyst CH57 |

| Solvent | Methanol |

| Temperature | 85°C |

| Hydrogen Pressure | 2 bara |

| Reaction Time | 7.5 hours |

| Yield of 3,3-dimethylcyclohexanone | 98% |

| Selectivity | 98% |

The direct acid-catalyzed hydration of 3,3-dimethylcyclohexene might seem like a straightforward route to 3,3-dimethylcyclohexen-1-ol. However, this reaction is known to produce the rearranged product, 1,2-dimethylcyclohexanol, as the major product. organic-chemistry.org This occurs due to a carbocation rearrangement during the hydration mechanism.

A more viable approach starting from a cyclohexene derivative is the allylic oxidation of 3,3-dimethylcyclohexene. This method directly introduces a hydroxyl group at the allylic position (C1). Selenium dioxide (SeO₂) is a classic reagent for this transformation, often referred to as the Riley oxidation. chemistrysteps.comnih.gov The reaction proceeds through an ene reaction followed by a operachem.comchemistrysteps.com-sigmatropic rearrangement. athabascau.ca To avoid the use of stoichiometric amounts of the toxic selenium reagent, the reaction can be performed with a catalytic amount of selenium dioxide in the presence of a co-oxidant, such as tert-butyl hydroperoxide. d-nb.info

The stereoselectivity of selenium dioxide oxidation of substituted cyclohexenes can be influenced by the steric environment of the molecule, often favoring the formation of the axial alcohol. researchgate.net For instance, the oxidation of 3,3,5-trimethylcyclohexene shows a high preference for the formation of the axial alcohol by over 90%. researchgate.net

Another class of reagents for allylic oxidation includes chromium-based compounds, such as chromium trioxide-pyridine complexes. nih.gov However, due to the toxicity of chromium, alternative methods are often preferred. researchgate.net

The development of enantioselective methods for the synthesis of chiral allylic alcohols is a significant area of research. For 3,3-dimethylcyclohexen-1-ol, which has a stereocenter at the C1 position, several strategies can be envisioned.

One approach is the asymmetric allylic oxidation of the prochiral 3,3-dimethylcyclohexene. This can be achieved using chiral catalysts based on transition metals like copper or iridium. orgsyn.orgorganic-chemistry.org For example, copper(II) complexes with chiral ligands have been shown to catalyze the asymmetric allylic oxidation of cycloalkenes with good yields and enantioselectivities. orgsyn.org

Another powerful strategy is the kinetic resolution of a racemic mixture of 3,3-dimethylcyclohexen-1-ol. Lipases are enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of an alcohol, leaving the other enantiomer unreacted and thus achieving separation. nih.govalmacgroup.comresearchgate.net The choice of lipase (B570770), acyl donor, and solvent are crucial for achieving high enantioselectivity. researchgate.net For instance, lipases from Pseudomonas cepacia and Pseudomonas fluorescens have shown good performance in the resolution of various chiral alcohols. researchgate.net

A hypothetical lipase-catalyzed kinetic resolution of racemic 3,3-dimethylcyclohexen-1-ol is outlined in the table below.

| Parameter | Description |

| Substrate | Racemic 3,3-dimethylcyclohexen-1-ol |

| Biocatalyst | Lipase (e.g., from Pseudomonas cepacia) |

| Acyl Donor | Vinyl acetate |

| Solvent | Hexane (B92381) |

| Outcome | Enantioselective acylation of one enantiomer, leaving the other enantiomer as the unreacted alcohol. |

Esterification Strategies for 3,3-Dimethylcyclohexen-1-yl Acetate Synthesis

The final step in the synthesis of the target compound is the esterification of 3,3-dimethylcyclohexen-1-ol with acetic acid.

The direct esterification of an alcohol with a carboxylic acid is known as the Fischer esterification. wvu.edu This is a reversible, acid-catalyzed reaction. d-nb.info

To achieve a high yield of 3,3-dimethylcyclohexen-1-yl acetate, the equilibrium of the Fischer esterification must be shifted towards the product side. This can be accomplished by several means:

Use of an excess of one reactant: Typically, the more economical reactant, in this case, acetic acid, is used in excess. nih.gov

Removal of water: The water formed as a byproduct can be removed from the reaction mixture, for example, by azeotropic distillation using a Dean-Stark apparatus. operachem.com

Catalyst selection and concentration: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts. operachem.com The concentration of the catalyst can significantly affect the reaction rate. uctm.edu

Temperature: The reaction is typically carried out at reflux temperature to increase the reaction rate.

Microwave assistance: Microwave irradiation has been shown to significantly accelerate the esterification reaction, leading to higher yields in shorter reaction times.

The optimization of these parameters is crucial, especially for a sterically hindered secondary alcohol like 3,3-dimethylcyclohexen-1-ol. A representative set of optimized conditions for a Fischer esterification is presented in the following table.

| Parameter | Condition | Rationale |

| Molar Ratio (Acetic Acid:Alcohol) | 3:1 | Shifts equilibrium towards product formation. |

| Catalyst | Sulfuric Acid (1-5 mol%) | Provides a high concentration of protons to catalyze the reaction. |

| Temperature | Reflux | Increases the rate of reaction. |

| Water Removal | Dean-Stark Apparatus | Continuously removes a product, driving the equilibrium forward. |

| Reaction Time | 4-8 hours | Allows the reaction to proceed to completion. |

Direct Esterification of 3,3-Dimethylcyclohexen-1-ol with Acetic Acid

Influence of Water Removal Techniques on Equilibrium Shift and Yield

The esterification of 3,3-dimethylcyclohexen-1-ol with acetic acid is an equilibrium-controlled process. According to Le Chatelier's principle, the removal of a product from the reaction system will shift the equilibrium towards the formation of more products. In this case, water is a byproduct, and its effective removal is crucial for driving the reaction to completion and achieving a high yield of 3,3-dimethylcyclohexen-1-yl acetate.

Several techniques are employed to remove water from the reaction mixture:

Azeotropic Distillation: This is one of the most common and effective methods. A solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or hexane, is added to the reaction mixture. The mixture is heated to reflux, and the vapor, containing the solvent and water, is collected in a Dean-Stark apparatus. Upon condensation, the water separates from the immiscible organic solvent and is collected in the trap, while the solvent overflows back into the reaction flask. This continuous removal of water effectively shifts the equilibrium to the product side.

Use of Dehydrating Agents: Chemical desiccants can be added to the reaction mixture to absorb the water as it is formed. However, the choice of agent is critical to avoid unwanted side reactions with the reactants or catalyst.

Reactive Distillation: This process combines chemical reaction and distillation in a single unit. As the ester is formed, the water byproduct is continuously removed by distillation. This technique is particularly efficient for equilibrium-limited reactions as it significantly enhances conversion by overcoming equilibrium limitations.

The choice of water removal technique depends on the scale of the reaction, the specific catalyst used, and the boiling points of the reactants and products. For the synthesis of 3,3-dimethylcyclohexen-1-yl acetate, azeotropic distillation with a Dean-Stark trap is a widely applicable and efficient method.

Catalytic Approaches in the Synthesis of 3,3-Dimethylcyclohexen-1-yl Acetate

Catalysts are essential for achieving a practical reaction rate in the esterification of 3,3-dimethylcyclohexen-1-ol. The choice of catalyst influences not only the reaction speed but also the reaction conditions and the final product purity. Catalytic methods are broadly classified into homogeneous, heterogeneous, and biocatalytic approaches.

Homogeneous acid catalysts are dissolved in the reaction medium, providing excellent contact with the reactants. researchgate.net The general mechanism involves the protonation of the carbonyl oxygen of acetic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 3,3-dimethylcyclohexen-1-ol. researchgate.net

Mineral Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective and inexpensive catalysts for esterification. mdpi.com For instance, the synthesis of the related compound 1-(3,3-dimethylcyclohexyl)ethyl acetate is achieved by reacting dihydromyrcene (B1198221) with acetic acid in the presence of sulfuric acid. researchgate.net However, these catalysts are highly corrosive, can cause side reactions such as dehydration or polymerization, and are difficult to separate from the product mixture, often requiring neutralization and washing steps that generate waste. mdpi.comnih.gov

p-Toluenesulfonic Acid (p-TSA): This solid organic acid is a popular choice for esterification. rsc.orgpreprints.org It is a strong acid, comparable in strength to mineral acids, but is often considered easier to handle and less corrosive. rsc.orgpreprints.orgscielo.org.za p-TSA is highly effective in promoting esterification reactions and is soluble in many organic solvents used for these reactions. rsc.orggoogle.com Its advantages include high selectivity, excellent yields, and operational simplicity. rsc.org

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Low cost, high catalytic activity. | Highly corrosive, difficult to separate, promotes side reactions. mdpi.com |

| p-Toluenesulfonic Acid (p-TSA) | High activity, less corrosive than H₂SO₄, easier to handle. rsc.orgpreprints.org | Separation from product still requires work-up. |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This offers significant advantages, primarily the ease of separation of the catalyst from the product by simple filtration, which allows for catalyst recycling and simplifies product purification. nih.govresintech.com This approach aligns with the principles of green chemistry by reducing waste and improving process efficiency.

Ion Exchange Resins: These are polymeric materials containing acidic functional groups, such as sulfonic acid groups (-SO₃H). ripublication.comgoogle.com Resins like Amberlyst-15 are widely used as solid acid catalysts in esterification reactions. ripublication.com They offer high catalytic activity and can be used in various reactor types, including fixed-bed reactors. ripublication.comresearchgate.net A key limitation is their thermal stability, which typically restricts reaction temperatures to below 120°C. cbseacademic.nic.in

Supported Metal Oxides: These catalysts consist of a metal oxide (e.g., zirconia, titania) supported on a high-surface-area material. Sulfated zirconia, for example, is a superacid catalyst that shows high activity in esterification. The catalytic performance is influenced by the acid site density and the surface properties of the material.

Zeolites: These are crystalline microporous aluminosilicates with a well-defined pore structure. mdpi.commdpi.com Their shape-selective properties can be advantageous, potentially leading to higher product selectivity. The acidity and pore size of zeolites can be tailored to fit the specific requirements of the esterification of 3,3-dimethylcyclohexen-1-ol. Zeolites like Y, X, BEA, and ZSM-5 are used in esterification processes. cbseacademic.nic.in

| Catalyst Type | Examples | Key Advantages | Key Limitations |

| Ion Exchange Resins | Amberlyst-15, Dowex 50W. ripublication.com | High activity, easy separation, reusable. resintech.comripublication.com | Low thermal stability (<120°C). cbseacademic.nic.in |

| Supported Metal Oxides | Sulfated Zirconia (SO₄²⁻/ZrO₂). | High thermal stability, strong acidity. | Can be more expensive to prepare. |

| Zeolites | ZSM-5, H-Beta. cbseacademic.nic.in | Shape selectivity, high thermal stability, tunable acidity. mdpi.com | Potential for diffusion limitations within pores. |

Biocatalysis employs enzymes to catalyze chemical reactions. For ester synthesis, lipases and esterases are the most commonly used enzymes. jmbfs.org This approach offers several distinct advantages over traditional chemical catalysis.

High Selectivity: Lipases can exhibit high levels of chemo-, regio-, and stereoselectivity. jmbfs.orgresearchgate.net This is particularly valuable when dealing with complex molecules or when a specific stereoisomer of the ester is desired.

Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (room temperature and neutral pH), which minimizes side reactions and energy consumption.

Environmental Benefits: Enzymes are biodegradable and non-toxic, making biocatalysis an environmentally friendly approach. nih.gov

The primary challenge in using lipases for esterification is that their natural function is hydrolysis (ester cleavage) in aqueous environments. jmbfs.org To drive the reaction towards synthesis, the water activity in the system must be kept low. This is typically achieved by performing the reaction in a non-aqueous organic solvent or in a solvent-free system with one of the reactants in large excess. researchgate.netnih.gov Immobilization of the lipase on a solid support is also a common strategy to improve its stability and facilitate its recovery and reuse. mdpi.com

Alternative Acylation Methods Utilizing Acetic Anhydride (B1165640) or Acetyl Halides

An alternative to direct esterification with acetic acid is the acylation of 3,3-dimethylcyclohexen-1-ol using more reactive acylating agents like acetic anhydride or acetyl halides (e.g., acetyl chloride).

Acetic Anhydride ((CH₃CO)₂O): This reagent reacts with alcohols to form an ester and acetic acid as a byproduct. wikipedia.org The reaction is generally faster and essentially irreversible compared to Fischer esterification. youtube.com It is often carried out in the presence of a catalyst, which can be an acid (like sulfuric acid) or a base (like pyridine (B92270) or 4-dimethylaminopyridine, DMAP). wikipedia.orgmdpi.com A base is typically added to neutralize the acetic acid byproduct. mdpi.com Solvent-free conditions are also possible, making the process more environmentally friendly. nih.gov

Acetyl Halides (CH₃COCl): Acetyl chloride is highly reactive and reacts rapidly with alcohols to produce the corresponding acetate and hydrogen chloride (HCl). Due to the formation of corrosive HCl, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the acid. The reaction is exothermic and proceeds quickly, often at low temperatures.

These methods are advantageous when the alcohol is sensitive to the high temperatures or strong acid conditions of Fischer esterification. The main drawbacks are the higher cost of the reagents and the formation of corrosive byproducts that need to be neutralized. organic-chemistry.org

Advanced Derivatization Reactions of 3,3-Dimethylcyclohexen-1-ol Beyond Acetate Formation

The chemical structure of 3,3-dimethylcyclohexen-1-ol, containing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of derivatization reactions beyond simple acetate formation. These reactions can be used to synthesize a range of other compounds with potentially interesting properties.

Etherification: The hydroxyl group can be converted into an ether. The Williamson ether synthesis, for example, involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. pearson.com

Formation of Other Esters: A wide variety of esters can be synthesized by reacting the alcohol with different carboxylic acids (under esterification conditions) or, more commonly, with other acyl chlorides or anhydrides (e.g., benzoyl chloride, propionic anhydride) in the presence of a base.

Reactions of the Double Bond: The alkene functionality in the cyclohexene ring can undergo various addition reactions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over a palladium or platinum catalyst) would saturate the double bond, leading to the formation of 3,3-dimethylcyclohexanol.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would result in a dihalo-derivative.

Acetal (B89532) Formation: In the presence of an acid catalyst, the related ketone, 1-(3,3-dimethylcyclohex-1-enyl)ethanone, can react with diols like ethylene (B1197577) glycol to form acetals, which are useful as protecting groups or as fragrance compounds themselves. google.com

These derivatization reactions highlight the versatility of 3,3-dimethylcyclohexen-1-ol as a synthetic intermediate for creating a diverse library of related molecules.

Formation of Ethers (e.g., Williamson Synthesis)

The conversion of 3,3-dimethylcyclohexen-1-ol to its corresponding ethers is a fundamental transformation that replaces the active proton of the hydroxyl group with an alkyl or aryl substituent. The Williamson ether synthesis is a classic and widely applicable method for this purpose. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org It involves two primary steps:

Deprotonation: The alcohol, 3,3-dimethylcyclohexen-1-ol, is first treated with a strong base, such as sodium hydride (NaH) or sodium metal (Na), to deprotonate the hydroxyl group. pearson.com This results in the formation of a highly nucleophilic 3,3-dimethylcyclohexen-1-alkoxide ion.

Nucleophilic Attack: The newly formed alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., ethyl bromide) or a sulfonate ester (e.g., methyl tosylate). libretexts.orglumenlearning.com The alkoxide displaces the halide or sulfonate leaving group, forming the ether linkage. masterorganicchemistry.com

For the Williamson ether synthesis to be efficient, primary alkyl halides are preferred as the substrate for the alkoxide to attack. wikipedia.org Secondary and tertiary alkyl halides are more prone to undergo elimination reactions in the presence of a strong base like an alkoxide, leading to the formation of alkenes as side products. wikipedia.org The reaction is typically conducted in an aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, to facilitate the SN2 mechanism. pearson.com

| Reaction Step | Reagents & Conditions | Purpose |

|---|---|---|

| Alkoxide Formation | Strong base (e.g., NaH, Na) in an aprotic solvent. | Deprotonate the alcohol to form a potent nucleophile. |

| Nucleophilic Substitution | Primary alkyl halide (R-X) or sulfonate (R-OTs). | The alkyl group (R) is attached to the oxygen, displacing the leaving group (X or OTs). |

| Solvent | Aprotic solvents (e.g., DMSO, acetone). | To solvate the cation of the base and facilitate the SN2 reaction pathway. pearson.com |

Oxidation and Reduction Reactions of the Cyclohexenol (B1201834) Moiety

The cyclohexenol moiety of 3,3-dimethylcyclohexen-1-ol can undergo both oxidation and reduction to yield other important functional groups. These reactions can target either the secondary alcohol or the carbon-carbon double bond.

Oxidation Reactions: The secondary alcohol group in 3,3-dimethylcyclohexen-1-ol can be oxidized to form the corresponding α,β-unsaturated ketone, 3,3-dimethylcyclohex-1-en-1-one. A variety of oxidizing agents can be employed for this transformation. For instance, active manganese dioxide (MnO₂) is a mild reagent often used for the selective oxidation of allylic alcohols to their corresponding aldehydes or ketones. perfumerflavorist.com Other common reagents for oxidizing secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid), although care must be taken to avoid side reactions involving the double bond.

Reduction Reactions: Reduction reactions can target the alkene, the alcohol (via its ketone precursor), or both. Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) will typically reduce the double bond to yield 3,3-dimethylcyclohexanol. perfumerflavorist.com

Alternatively, the selective hydrogenation of dimedone (5,5-dimethylcyclohexane-1,3-dione), a related compound, to 3,3-dimethylcyclohexanone has been reported using palladium and an acidic resin like Amberlyst 15®. researchgate.net This ketone, 3,3-dimethylcyclohexanone, is a key intermediate that can be further reduced to 3,3-dimethylcyclohexanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions determines the final product and its stereochemistry.

| Transformation | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | 3,3-Dimethylcyclohexen-1-ol | MnO₂, PCC | 3,3-Dimethylcyclohex-1-en-1-one |

| Reduction (Alkene) | 3,3-Dimethylcyclohexen-1-ol | H₂, Pd/C | 3,3-Dimethylcyclohexanol |

| Reduction (Ketone) | 3,3-Dimethylcyclohexanone | NaBH₄ or LiAlH₄ | 3,3-Dimethylcyclohexanol |

Amine Derivatizations (e.g., 1-(1-aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol)

Amine derivatization involves the introduction of a nitrogen-containing functional group into the molecule. sigmaaldrich.com The synthesis of complex amino alcohols such as 1-(1-aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol (B13178605) is a multi-step process that typically begins with a ketone precursor rather than the unsaturated alcohol.

A plausible synthetic route for this target molecule starts with 3,3-dimethylcyclohexanone. The key step involves the formation of a new carbon-carbon bond at the carbonyl carbon. This can be achieved through a nucleophilic addition reaction, such as a Grignard reaction or by using an organolithium reagent.

The synthesis could proceed as follows:

Preparation of the Nucleophile: 1-Aminopropan-2-ol is a readily available starting material. wikipedia.org The amine group must first be protected to prevent it from reacting with the organometallic reagent. A suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, is introduced. The hydroxyl group is then converted into a leaving group (e.g., a bromide) and reacted with magnesium or lithium to form the corresponding Grignard or organolithium reagent.

Nucleophilic Addition: The prepared organometallic reagent, containing the protected aminopropanyl moiety, is then reacted with 3,3-dimethylcyclohexanone. This addition reaction forms a new carbon-carbon bond and creates a tertiary alkoxide intermediate.

Workup and Deprotection: An acidic workup protonates the alkoxide to yield the tertiary alcohol. The final step is the removal of the protecting group from the amine (e.g., by treating the Boc-protected amine with an acid like trifluoroacetic acid) to afford the final product, 1-(1-aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol.

This synthetic strategy highlights the importance of precursor molecules like 3,3-dimethylcyclohexanone, which can be derived from 3,3-dimethylcyclohexen-1-ol through oxidation and reduction sequences as previously described.

Detailed Mechanistic Pathways of Esterification of 3,3-Dimethylcyclohexen-1-ol with Acetic Acid

The acid-catalyzed esterification of an alcohol with a carboxylic acid, commonly known as the Fischer esterification, proceeds through a series of equilibrium steps. The generally accepted mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final ester product. masterorganicchemistry.commasterorganicchemistry.com

Analysis of Carbocationic Intermediates and Rearrangements in Alicyclic Systems

In the context of the esterification of 3,3-dimethylcyclohexen-1-ol, an allylic alcohol, the reaction mechanism can also involve the formation of carbocationic intermediates, particularly under strongly acidic conditions. Protonation of the hydroxyl group followed by the loss of a water molecule would generate a secondary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between the carbon bearing the original hydroxyl group and the adjacent tertiary carbon of the double bond.

However, the stability of carbocations is highly dependent on their substitution pattern, with tertiary carbocations being more stable than secondary ones. youtube.comyoutube.com This creates the potential for carbocation rearrangements, such as a Wagner-Meerwein rearrangement, where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon. wikipedia.orgchemistnotes.comlscollege.ac.inchemistry-online.comlibretexts.org In the case of the 3,3-dimethylcyclohexenyl cation, a 1,2-hydride shift or a 1,2-methyl shift could potentially occur to form a more stable tertiary carbocation, leading to the formation of isomeric ester products. The likelihood and extent of such rearrangements are influenced by the reaction conditions, including the nature of the acid catalyst and the temperature. chemistnotes.com

It is important to note that SN1 reactions involving allylic electrophiles can often lead to more than one regiochemical outcome due to the resonance delocalization of the carbocation intermediate. libretexts.orglibretexts.org This means that the nucleophilic attack by acetic acid could occur at either of the two carbons sharing the positive charge, resulting in a mixture of isomeric esters.

Role of Enol-Keto Tautomerism in the Reactivity of 3,3-Dimethylcyclohexen-1-ol

3,3-Dimethylcyclohexen-1-ol is an enol, a molecule containing a hydroxyl group bonded to a carbon atom that is part of a carbon-carbon double bond. Enols exist in equilibrium with their corresponding keto tautomers. In this case, the keto tautomer would be 3,3-dimethylcyclohexanone. While the keto form is generally more stable for simple aldehydes and ketones, the stability of the enol form can be influenced by factors such as substitution, conjugation, and hydrogen bonding. nih.gov

Stereochemical Control and Selectivity in Esterification and Related Reactions

The carbon atom bearing the hydroxyl group in 3,3-dimethylcyclohexen-1-ol is a stereocenter. Therefore, the stereochemical outcome of the esterification is a critical aspect to consider. If the reaction proceeds through a classic Fischer esterification mechanism without the formation of a free carbocation, the reaction is likely to proceed with retention of configuration at the stereocenter.

However, if the reaction proceeds via an SN1-type mechanism involving a planar carbocation intermediate, racemization at the stereocenter would be expected. chemistrysteps.comkhanacademy.org The nucleophile (acetic acid) can attack the planar carbocation from either face with equal probability, leading to a racemic mixture of the corresponding ester. The degree of racemization versus retention or inversion of configuration is highly dependent on the specific reaction conditions and the stability of the carbocation intermediate. In enzymatic reactions, strict control over regiochemistry and stereochemistry is often observed, leading to a single product. libretexts.org

Kinetic Modeling and Comprehensive Analysis of Reaction Rates

The rate of the esterification reaction between 3,3-dimethylcyclohexen-1-ol and acetic acid is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. nih.gov Kinetic modeling allows for a quantitative understanding of these relationships and is essential for reactor design and process optimization.

Determination of Rate Laws, Rate Constants, and Activation Energies

The esterification of carboxylic acids with alcohols is typically a second-order reversible reaction. mdpi.com The rate law can often be described by a power-law model. For the esterification of an allyl alcohol, the reaction orders with respect to the alcohol and the carboxylic acid can be determined experimentally. For example, in the esterification of phthalic anhydride and allyl alcohol, the reaction was found to be second order with respect to monoallyl phthalate (B1215562) and first order with respect to allyl alcohol. researchgate.net

The rate constant (k) is a temperature-dependent parameter that is described by the Arrhenius equation. The activation energy (Ea) and the pre-exponential factor (A) can be determined by conducting the reaction at different temperatures and plotting ln(k) versus 1/T. The activation energy provides insight into the temperature sensitivity of the reaction. For the esterification of phthalic anhydride with allyl alcohol catalyzed by p-toluenesulfonic acid, the apparent activation energy was found to be 35.24 kJ/mol. researchgate.net In acid-catalyzed esterification, the protonation step generally has an activation energy of 4–10 kcal mol−1 and is the rate-controlling step. rsc.org

Below is a representative data table illustrating how rate constants might vary with temperature for a similar esterification reaction.

| Temperature (K) | Rate Constant (L²/(mol²·min)) |

| 373 | 0.0045 |

| 383 | 0.0072 |

| 393 | 0.0094 |

| 403 | 0.0121 |

| Note: This data is hypothetical and serves as an illustrative example based on similar systems. |

Investigation of Mass Transfer and Diffusion Limitations in Heterogeneous Catalytic Systems

External mass transfer limitations involve the transport of reactants from the bulk liquid phase to the external surface of the catalyst particle. Internal mass transfer (or intraparticle diffusion) limitations refer to the diffusion of reactants from the surface into the pores of the catalyst where the active sites are located. manchester.ac.uk

The significance of these limitations can be assessed using dimensionless numbers such as the Thiele modulus (Φ). The Thiele modulus relates the intrinsic reaction rate to the rate of diffusion within the catalyst pellet. wikipedia.orgmanchester.ac.ukchemrxiv.orgmit.edu A high Thiele modulus indicates that the reaction is fast compared to diffusion, and the reaction may be limited by mass transfer. The effectiveness factor (η), which is the ratio of the actual reaction rate to the rate that would be observed if there were no diffusion limitations, is a function of the Thiele modulus. researchgate.netmanchester.ac.ukchemrxiv.orgmit.edu

The following table provides a conceptual overview of the relationship between the Thiele modulus and the effectiveness factor.

| Thiele Modulus (Φ) | Effectiveness Factor (η) | Rate-Limiting Step |

| << 1 | ≈ 1 | Reaction Kinetics |

| ≈ 1 | < 1 | Mixed Control |

| >> 1 | << 1 | Internal Diffusion |

Impact of Catalyst Loading and Reactant Molar Ratios on Reaction Kinetics

The kinetics of the esterification of 3,3-dimethylcyclohexen-1-ol with acetic acid, a reversible acid-catalyzed reaction, are significantly influenced by both the amount of catalyst used and the initial molar ratio of the reactants. While specific kinetic data for this exact system are not extensively detailed in publicly available literature, the principles can be thoroughly understood by examining analogous esterification reactions.

Catalyst Loading: In acid-catalyzed esterifications, the reaction rate is generally proportional to the catalyst concentration. Increasing the catalyst loading provides more active sites for the protonation of the carboxylic acid, which is a key step in the reaction mechanism. researchgate.net This leads to a higher frequency of successful molecular collisions and an accelerated approach to equilibrium. Studies on the esterification of glycol ethers with acetic acid using catalysts like p-toluenesulfonic acid (pTSA) and Amberlyst 15 have shown that higher catalyst loads result in faster conversion rates. repositorioinstitucional.mx However, there is an optimal limit. Beyond a certain point, increases in catalyst loading may not yield a proportional increase in the reaction rate due to factors such as mass transfer limitations, where the rate of diffusion of reactants to the catalyst surface becomes the rate-limiting step. repositorioinstitucional.mxmdpi.com For instance, in the synthesis of 1-methoxy-2-propyl acetate (PMA), a catalyst loading of 10 wt% was found to be optimal. mdpi.com

Reactant Molar Ratios: The molar ratio of alcohol to carboxylic acid is a critical parameter for maximizing the conversion of the limiting reactant by shifting the reaction equilibrium. According to Le Chatelier's principle, using an excess of one reactant (typically the less expensive one, often the alcohol) drives the reaction toward the formation of the ester and water. Research on the esterification of acetic acid with various alcohols consistently demonstrates that increasing the alcohol-to-acid ratio enhances the conversion of acetic acid. researchgate.netlongdom.org For example, in the production of PMA, increasing the initial molar ratio of 1-methoxy-2-propanol (B31579) to acetic acid from 1:1 to 1:3 significantly improved the final yield. mdpi.com Similarly, in the synthesis of the structurally related fragrance 1-(3,3-dimethylcyclohexyl)ethyl acetate, an optimal molar ratio of dihydromyrcene to acetic acid to sulfuric acid was determined to be 1:3:0.2, achieving the highest yield. researchgate.net However, an excessively high molar ratio can be economically inefficient due to the costs associated with separating the excess reactant from the product mixture. longdom.org Therefore, an optimal ratio is typically sought to balance high conversion with process efficiency.

The following table, derived from a study on PMA synthesis, illustrates the combined effect of these parameters on product yield.

| Temperature (K) | Catalyst Loading (wt%) | Initial Molar Ratio (PM:AA) | Equilibrium Yield (%) |

|---|---|---|---|

| 353 | 10 | 1:3 | 78 |

| 353 | 10 | 1:1 | 46 |

| 383 | 10 | 1:3 | 73 |

Thermodynamic Parameters of the Esterification Process

The esterification of 3,3-dimethylcyclohexen-1-ol with acetic acid is a reversible reaction, and its feasibility, extent, and response to temperature changes are dictated by fundamental thermodynamic parameters: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Enthalpy of Reaction (ΔH): Esterification reactions are typically moderately exothermic, meaning they release heat (ΔH < 0). researchgate.net This is evident in the esterification of 1-methoxy-2-propanol with acetic acid, which was identified as an exothermic process. mdpi.com Consequently, according to the van't Hoff equation, the equilibrium constant (K) decreases as the temperature increases. This implies that lower reaction temperatures favor a higher equilibrium conversion, although the reaction rate will be slower.

Gibbs Free Energy (ΔG): The Gibbs free energy change determines the spontaneity of the reaction and the position of the equilibrium. It is related to enthalpy and entropy by the equation ΔG = ΔH - TΔS. For the reaction to be spontaneous, ΔG must be negative. The equilibrium constant (K) is directly related to the standard Gibbs free energy change (ΔG°) by the equation ΔG° = -RTlnK.

While specific thermodynamic values for the 3,3-dimethylcyclohexen-1-ol system are scarce, data from analogous systems provide valuable insights. For the esterification of cyclohexene with acetic acid, the apparent activation energy (Ea) was determined to be 60.0 kJ/mol, which is lower than that of competing hydration reactions, indicating favorable kinetics for ester formation. rsc.org

The table below presents thermodynamic data for the related esterification of 1-methoxy-2-propanol (PM) and acetic acid (AA).

| Parameter | Value |

|---|---|

| Apparent Activation Energy (Ea) | 62.0 ± 0.2 kJ/mol |

| Reaction Enthalpy (ΔH) | Exothermic |

Solvent Effects on Reaction Mechanism, Rate, and Product Distribution

The choice of solvent can profoundly impact the esterification of 3,3-dimethylcyclohexen-1-ol with acetic acid by influencing reaction rates and equilibrium positions. researchgate.net Solvents are not merely inert media; they can interact with reactants, intermediates, and products to alter the energy landscape of the reaction.

Effects on Reaction Rate: The rate of an acid-catalyzed esterification can be affected by the solvent's polarity and its ability to stabilize the charged intermediates and transition states formed during the reaction. The mechanism typically involves the formation of a protonated carbonyl group, which is a polar, charged species. Polar solvents can stabilize this intermediate through dipole-dipole interactions or hydrogen bonding, which can lower the activation energy and thus increase the reaction rate. However, highly polar or protic solvents can also solvate the catalyst (H⁺ ions), potentially reducing its activity.

Effects on Equilibrium: Solvents play a crucial role in controlling the reaction equilibrium. Since esterification produces water as a byproduct, the reaction is often limited by the reverse reaction, hydrolysis. The choice of a solvent that is immiscible with water allows for the continuous removal of water via azeotropic distillation (e.g., using a Dean-Stark apparatus). This removal of a product effectively shifts the equilibrium to the right, driving the reaction to completion and resulting in a higher yield of the desired ester. Common solvents used for this purpose include non-polar hydrocarbons like hexane or toluene.

Conversely, conducting the reaction in a solvent that dissolves water may not allow for its easy removal, potentially limiting the maximum achievable conversion. In some modern applications, solvent-free systems are preferred to reduce environmental impact and simplify product purification, though this often requires other strategies to shift the equilibrium. researchgate.net The effect of different solvents on esterification conversion can be significant, as shown in the table below for a model reaction.

| Solvent | Log P (Hydrophobicity) | Conversion (%) |

|---|---|---|

| Hexane | 3.5 | 94.1 |

| Heptane | 4.0 | 92.5 |

| Isooctane | 4.5 | 90.3 |

| Toluene | 2.5 | 85.2 |

| t-Butanol | 0.4 | 52.3 |

Note: Data represents a model enzymatic esterification reaction and illustrates the general principle of solvent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 3,3-Dimethylcyclohexen-1-yl Acetate and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, the precise arrangement of atoms and their chemical environments can be established.

The ¹H and ¹³C NMR spectra provide the fundamental information required to confirm the core structure of 3,3-dimethylcyclohexen-1-yl acetate. The chemical shifts (δ) in the ¹H spectrum indicate the electronic environment of the protons, while the multiplicities reveal the number of neighboring protons. Similarly, the ¹³C spectrum shows distinct signals for each unique carbon atom.

The expected chemical shifts for 3,3-dimethylcyclohexen-1-yl acetate are based on the analysis of similar chemical structures and established substituent effects. The vinylic protons on the cyclohexene ring are expected to appear in the downfield region (δ 5.0-6.0 ppm) due to the deshielding effect of the double bond. The proton on the carbon bearing the acetate group (C1) would also be shifted downfield (δ ~5.0 ppm). The protons of the two geminal methyl groups at the C3 position are expected to be singlets in the upfield region (δ ~1.0 ppm). The acetate methyl protons would appear as a sharp singlet around δ 2.0 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the acetate group is the most deshielded, appearing around δ 170 ppm. The olefinic carbons (C1 and C2) would resonate in the δ 120-140 ppm range. The carbon atom bonded to the oxygen of the ester (C1) would be found around δ 70-80 ppm. The quaternary carbon (C3) and the aliphatic carbons of the ring would appear at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,3-Dimethylcyclohexen-1-yl Acetate Data are predicted based on analogous compounds and standard chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH-OAc (C1-H) | ~5.3 - 5.5 | Multiplet |

| C=CH (C2-H) | ~5.6 - 5.8 | Multiplet |

| Ring CH₂ | ~1.5 - 2.2 | Multiplets |

| C(CH₃)₂ (C3) | ~0.9 - 1.1 | Two Singlets |

| OC(O)CH₃ | ~2.05 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,3-Dimethylcyclohexen-1-yl Acetate Data are predicted based on analogous compounds and standard chemical shift increments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (acetate) | ~170.0 |

| C1 (CH-OAc) | ~75.0 |

| C2 (=CH) | ~125.0 |

| C3 (C(CH₃)₂) | ~35.0 |

| C4, C5, C6 (Ring CH₂) | ~20 - 40 |

| C(CH₃)₂ | ~25 - 30 |

| OC(O)CH₃ | ~21.0 |

While 1D NMR spectra suggest the core structure, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This would be used to trace the connectivity of the protons around the cyclohexene ring, for instance, confirming the relationship between the C1 proton and the C2 and C6 protons.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at ~5.3-5.5 ppm would show a cross-peak to the carbon signal at ~75.0 ppm, assigning them both to the C1 position.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for piecing together the molecular skeleton, especially around quaternary carbons (like C3) that have no attached protons. For example, the singlet protons of the gem-dimethyl groups (~1.0 ppm) would show correlations to the C3 quaternary carbon, the C2 vinylic carbon, and the C4 methylene (B1212753) carbon, confirming their position in the ring. The acetate methyl protons would show a key correlation to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Identity, Fragmentation Patterns, and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 3,3-dimethylcyclohexen-1-yl acetate (C₁₀H₁₆O₂), the exact molecular weight is 168.11503 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 168.

The fragmentation pattern provides a fingerprint for the molecule. Common fragmentation pathways for acetate esters include the loss of acetic acid (60 Da) or ketene (B1206846) (42 Da). The cyclohexene ring can also undergo characteristic fragmentations.

Loss of Acetic Acid : A prominent peak would be expected at m/z 108 (M - 60), corresponding to the formation of a dimethylcyclohexadiene cation.

Loss of Acetoxy Radical : Cleavage of the C-O bond could lead to a fragment at m/z 109 (M - 59).

Loss of Methyl Group : The loss of one of the methyl groups from the molecular ion would result in a peak at m/z 153 (M - 15).

Base Peak : The base peak (the most intense peak) is often the acetyl cation [CH₃CO]⁺ at m/z 43, which is characteristic of acetate esters.

Retro-Diels-Alder : Cyclohexene derivatives can undergo a retro-Diels-Alder reaction. The molecular ion could fragment to produce charged species corresponding to the diene and dienophile components, although this is often more prominent in the hydrocarbon analogs.

Table 3: Predicted Key Fragments in the Mass Spectrum of 3,3-Dimethylcyclohexen-1-yl Acetate

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 168 | [C₁₀H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 153 | [C₉H₁₃O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 108 | [C₈H₁₂]⁺ | Loss of acetic acid (CH₃COOH) |

| 43 | [C₂H₃O]⁺ | Acetyl cation (base peak) |

Infrared (IR) Spectroscopy for Identification of Functional Groups and Intermolecular Interactions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3,3-dimethylcyclohexen-1-yl acetate would show characteristic absorption bands for the ester and the alkene functional groups.

C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl group would be present. For an α,β-unsaturated ester, this peak is typically found in the range of 1730-1715 cm⁻¹.

C-O Stretch : The C-O stretching vibrations of the ester group typically produce two bands in the fingerprint region, a strong band at 1300-1200 cm⁻¹ and another at 1200-1000 cm⁻¹.

C=C Stretch : A medium-intensity band for the carbon-carbon double bond stretch of the cyclohexene ring would appear around 1680-1640 cm⁻¹.

=C-H Stretch : The stretching vibration of the vinylic C-H bonds will appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C-H Stretch : The stretching vibrations for the aliphatic C-H bonds of the methyl and methylene groups will be observed as strong bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

Since there are no hydroxyl or N-H groups, no hydrogen bonding interactions are expected for the pure compound.

Table 4: Characteristic IR Absorption Bands for 3,3-Dimethylcyclohexen-1-yl Acetate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| C=O Stretch (ester) | 1730 - 1715 | Strong, Sharp |

| C=C Stretch (alkene) | 1680 - 1640 | Medium |

| C-O Stretch (ester) | 1300 - 1000 | Strong |

Advanced Chromatographic Methods for Separation, Purity Determination, and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, determining the purity of the final product, and monitoring the progress of a chemical reaction.

Gas chromatography is an ideal technique for the analysis of volatile compounds like 3,3-dimethylcyclohexen-1-yl acetate. ajgreenchem.com In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile and stationary phases. The time it takes for a compound to travel through the column is its retention time, which is a characteristic property under specific experimental conditions.

The choice of GC column is critical. A non-polar column (e.g., DB-1, HP-5ms) or a mid-polarity column (e.g., DB-WAX) would be suitable for separating the target compound from starting materials (like 3,3-dimethylcyclohexen-1-ol) and non-polar byproducts. The retention time would depend on the column type, temperature program, and carrier gas flow rate.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for that component. This allows for positive identification of the product, intermediates, and byproducts in a reaction mixture by comparing their mass spectra to library data or by interpreting the fragmentation patterns as described in section 4.2. GC-MS is therefore invaluable for monitoring reaction progress, optimizing reaction conditions, and assessing the purity of the final isolated product. ajgreenchem.com

X-ray Diffraction (XRD) for Crystalline Derivatives and Solid-State Structures

X-ray Diffraction (XRD) is an authoritative analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.inwikipedia.org While the initial components, acetic acid and 3,3-dimethylcyclohexen-1-ol, are liquid at room temperature, any solid, crystalline derivative formed from their reaction can be analyzed by XRD to elucidate its exact molecular structure. This is particularly valuable for confirming the structure of new compounds or for studying the conformational and packing arrangements in the solid state. mdpi.comazjm.org

If the esterification product, 3,3-dimethylcyclohexen-1-yl acetate, or another derivative of the system can be synthesized and subsequently crystallized, single-crystal XRD analysis can provide a wealth of information. The process involves mounting a suitable single crystal in an X-ray diffractometer. wikipedia.org A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the positions of individual atoms can be determined, yielding precise bond lengths, bond angles, and torsional angles. mkuniversity.ac.in

This structural information is definitive and can be used to:

Unambiguously confirm the chemical identity and connectivity of the synthesized derivative.

Determine the stereochemistry and conformation of the molecule as it exists in the crystal lattice.

Analyze intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together in the solid state. mkuniversity.ac.in

Even if single crystals suitable for analysis cannot be obtained, Powder X-ray Diffraction (PXRD) can be used on a polycrystalline or powdered sample. nih.govnih.gov While PXRD does not typically yield a complete three-dimensional structure with the same precision as single-crystal XRD, it produces a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline solid. nih.gov This pattern can be used to identify the compound by comparing it to databases of known patterns, assess sample purity, and investigate polymorphism (the existence of different crystal structures for the same compound).

Table 2: Hypothetical Crystallographic Data from a Single-Crystal XRD Analysis

| Parameter | Example Data | Description |

|---|---|---|

| Chemical Formula | C10H16O2 | The elemental composition of the molecule in the crystal. |

| Formula Weight | 168.23 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry operations of the crystal. |

| a, b, c (Å) | a = 8.51, b = 12.34, c = 9.87 | The dimensions of the unit cell along the a, b, and c axes. |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 | The angles between the unit cell axes. |

| Volume (ų) | 1001.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calc.) | 1.115 g/cm³ | The calculated density of the crystal. |

| R-factor | 0.045 | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table is a hypothetical representation of the data that would be obtained from an XRD analysis of a crystalline derivative of 3,3-dimethylcyclohexen-1-yl acetate.

Computational Chemistry and Theoretical Modeling of the Acetic Acid / 3,3 Dimethylcyclohexen 1 Ol System

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of the acetic acid and 3,3-dimethylcyclohexen-1-ol system. DFT methods provide a robust framework for calculating the geometric and electronic properties of reactants, products, intermediates, and transition states.

Detailed research findings from DFT studies on analogous esterification reactions reveal that the process is typically initiated by the protonation of the carbonyl oxygen of acetic acid. mdpi.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 3,3-dimethylcyclohexen-1-ol. mdpi.com The subsequent reaction proceeds through a tetrahedral intermediate. mdpi.com

DFT calculations can precisely map out the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. The structures of reactants, intermediates, transition states, and products can be optimized, and their relative energies can be determined. For instance, in a study of the acid-catalyzed esterification of ethanoic acid and ethanol, the transition state was found to have an energy barrier of 19.6 kcal/mol, indicating that the rate-determining step is the nucleophilic addition of the alcohol following acid protonation. nih.gov

Furthermore, DFT is instrumental in predicting various spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. These theoretical predictions can be compared with experimental data to validate the computational models and aid in the identification of transient species. A mechanistic investigation into the acid-catalyzed esterification of methanol (B129727) with acetic acid and its derivatives highlighted the formation of cyclic prereaction and 6-membered ring transition structures, which favor the esterification process. researchgate.net

Table 1: Representative DFT-Calculated Properties for an Acid-Catalyzed Esterification Reaction (Note: Data are illustrative for a typical acid-catalyzed esterification and not specific to the 3,3-dimethylcyclohexen-1-ol system)

| Property | Reactant (Acetic Acid) | Reactant (Cyclic Alcohol) | Transition State | Product (Ester) |

| Relative Energy (kcal/mol) | 0 | 0 | +19.6 | -5.2 |

| C=O Bond Length (Å) | 1.21 | - | 1.28 | 1.22 |

| C-O (new bond) Length (Å) | - | - | 1.95 | 1.35 |

| Vibrational Frequency (C=O stretch, cm⁻¹) | 1750 | - | 1680 | 1735 |

Molecular Dynamics (MD) Simulations for Studying Reaction Dynamics, Conformational Analysis, and Solvent Effects

In the context of the esterification of acetic acid and 3,3-dimethylcyclohexen-1-ol, MD simulations are particularly useful for exploring the conformational landscape of the flexible cyclohexene (B86901) ring. The orientation of the hydroxyl group is crucial for an effective nucleophilic attack, and MD can reveal the most populated and reactive conformations.

Solvent effects play a critical role in liquid-phase reactions. MD simulations can explicitly model the solvent molecules, providing insights into how the solvent cage influences the diffusion of reactants, stabilizes transition states, and solvates the products. For example, simulations of acetic acid in water have shown that acetic acid molecules can form clusters, including cyclic dimers and chain structures, which would affect their availability and reactivity. researchgate.net

In Silico Prediction and Rational Design of Catalysts for Esterification

Computational methods are increasingly being used for the in silico design of more efficient and selective catalysts for esterification. By understanding the reaction mechanism at a molecular level, it is possible to design catalysts that lower the activation energy of the rate-determining step.

For acid-catalyzed esterification, computational screening can be employed to evaluate a range of potential catalysts, from simple Brønsted acids to more complex solid acid catalysts like zeolites or sulfated metal oxides. DFT calculations can be used to model the interaction of the catalyst with the reactants, elucidating how the catalyst facilitates proton transfer and stabilizes the transition state. The efficiency of a catalyst is related to its acidity and its ability to activate the carboxylic acid. mdpi.com

Computational approaches can also aid in the design of enzyme catalysts for esterification. Through techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM), it is possible to model how the substrate binds to the active site of an enzyme and to predict which mutations might enhance catalytic activity or alter substrate specificity.

Computational Studies on Reaction Pathways, Transition States, and Isomer Stability

A primary strength of computational chemistry is its ability to elucidate detailed reaction pathways and characterize the fleeting transition states that govern reaction rates. For the esterification of acetic acid with 3,3-dimethylcyclohexen-1-ol, several competing reaction pathways may exist, and computational studies can determine the most energetically favorable route.

By mapping the potential energy surface, researchers can identify all relevant intermediates and transition states connecting them. The geometry of the transition state provides crucial information about the molecular arrangement at the peak of the energy barrier. For example, DFT studies have shown that the transition state for acid-catalyzed esterification often involves a six-membered ring-like structure, which facilitates proton transfer. researchgate.net

Furthermore, the presence of a chiral center in 3,3-dimethylcyclohexen-1-ol raises questions of stereoselectivity. Computational methods can be used to investigate the stability of different isomers of the product and to explore reaction pathways leading to each, providing insights into the factors that control the stereochemical outcome of the reaction.

Thermodynamic and Kinetic Parameter Prediction through Computational Approaches

Computational chemistry provides a powerful avenue for the quantitative prediction of thermodynamic and kinetic parameters that govern the esterification reaction. These parameters are essential for understanding reaction feasibility, predicting reaction rates, and optimizing reaction conditions.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be calculated from the computed energies and vibrational frequencies of the reactants and products. A negative ΔG indicates a spontaneous reaction under the given conditions. Studies on the uncatalyzed esterification of various carboxylic acids have shown that thermodynamic parameters can be determined through kinetic models. maxwellsci.comsemanticscholar.org

Kinetic parameters, most notably the activation energy (Ea), can be derived from the energy difference between the reactants and the highest transition state on the reaction pathway. According to transition state theory, the rate constant of a reaction is exponentially dependent on the activation energy. By calculating Ea, computational methods can predict how changes in the molecular structure or the catalyst will affect the reaction rate. For the uncatalyzed esterification of acetic acid with methanol, the free energy of activation has been calculated to be 36 kcal/mol. researchgate.net

Table 2: Representative Computationally Predicted Thermodynamic and Kinetic Parameters for an Esterification Reaction (Note: Data are illustrative for a typical esterification and not specific to the 3,3-dimethylcyclohexen-1-ol system)

| Parameter | Symbol | Calculated Value | Unit |

| Enthalpy of Reaction | ΔH | -8.5 | kcal/mol |

| Entropy of Reaction | ΔS | -15.2 | cal/(mol·K) |

| Gibbs Free Energy of Reaction | ΔG | -4.0 | kcal/mol |

| Activation Energy | Ea | 19.6 | kcal/mol |

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches and Sustainable Synthetic Routes for 3,3-Dimethylcyclohexen-1-yl Acetate (B1210297)

The fragrance industry is increasingly moving towards sustainable practices, driven by consumer demand for eco-friendly products and a global push to reduce environmental impact. personalcareinsights.comresearchgate.net The production of synthetic fragrances, traditionally reliant on petrochemicals, contributes to volatile organic compound (VOC) emissions and can involve hazardous waste. freeyourself.comwashwild.com.aunaturalnicheperfume.comgreenmatters.com In response, significant research is dedicated to developing greener synthetic routes for compounds like 3,3-dimethylcyclohexen-1-yl acetate.

A primary focus is the use of biocatalysis, particularly enzymatic synthesis. Lipases, for instance, are being explored for the esterification of alcohols to produce fragrant esters. ijeat.orgresearchgate.netresearchgate.netijsr.net These enzymatic processes offer high specificity, operate under mild conditions, and reduce the formation of byproducts, aligning with the principles of green chemistry. researchgate.netijsr.net The use of immobilized enzymes further enhances sustainability by allowing for catalyst reuse and simplifying product purification. nih.gov

Another sustainable approach involves the use of heterogeneous solid acid catalysts, such as ion-exchange resins, zeolites, and various metal oxides. unirioja.esscielo.bracs.orgmdpi.comresearchgate.net These catalysts replace traditional corrosive and difficult-to-recycle homogeneous acid catalysts like sulfuric acid. scielo.br Heterogeneous catalysts are easily separated from the reaction mixture, are often reusable over multiple cycles, and can lead to cleaner production processes with less waste. researchgate.netmdpi.com The development of "ecocatalysts," derived from biomass that has absorbed transition metals, represents a novel frontier in creating sustainable catalytic systems for synthesizing complex organic molecules like cyclic oxyterpenes. mdpi.comresearchgate.net

| Green Synthesis Approach | Key Advantages | Relevant Catalyst/Method |

| Biocatalysis | High specificity, mild reaction conditions, reduced byproducts, biodegradable catalysts. | Immobilized Lipases (e.g., Candida antarctica lipase (B570770) B). researchgate.netijsr.net |

| Heterogeneous Catalysis | Easy separation, reusability, reduced corrosion and waste, improved process efficiency. | Ion-exchange resins, zeolites, metal oxides, solid superacids. unirioja.esacs.orgmdpi.com |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint, potential for biodegradability. | Synthesis from natural terpenes and terpenoids. researchgate.net |

Discovery and Engineering of Novel Catalytic Systems for Enhanced Efficiency, Selectivity, and Reduced Environmental Impact

The efficiency and selectivity of the esterification reaction to form 3,3-dimethylcyclohexen-1-yl acetate are critically dependent on the catalytic system employed. Future research is heavily focused on moving beyond conventional acid catalysts to discover and engineer novel systems that offer superior performance and a better environmental profile.

Heterogeneous catalysts are at the forefront of this research. Materials like ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropoly acids are being studied for their ability to catalyze esterification reactions with high conversion rates and selectivity. unirioja.esscielo.brmdpi.com These solid acids provide active sites for the reaction while avoiding the separation and corrosion issues associated with liquid acids. scielo.br Recent developments include novel cobalt-based heterogeneous catalysts (Co₃O₄–N@C) that facilitate the direct oxidative esterification of alcohols using molecular oxygen as a benign oxidant under mild conditions. acs.org

Enzymatic catalysis offers a highly selective and environmentally friendly alternative. ijeat.org Lipases, particularly immobilized forms like Novozym 435, have shown great promise in synthesizing various flavor and fragrance esters. researchgate.netnih.gov The engineering of these enzymes can further enhance their stability, activity, and substrate specificity, making them viable for industrial-scale production. Research into enzymes from marine actinomycetes is also opening new possibilities for discovering robust biocatalysts for ester synthesis. ijeat.org

The table below summarizes various catalytic systems and their performance in related esterification reactions, highlighting the potential for application in 3,3-dimethylcyclohexen-1-yl acetate synthesis.

| Catalyst Type | Specific Example | Key Performance Metrics |

| Heterogeneous Acid | Amberlyst-15 | High conversion (approaching 100%) in acetin synthesis, reusable. mdpi.com |

| Heterogeneous Acid | Sn-SiO₂ | Achieved 75% conversion in 60 minutes for nopyl acetate synthesis. unirioja.es |

| Enzymatic (Lipase) | Novozym 435 | Achieved 96.51% conversion in octyl formate (B1220265) synthesis, reusable. nih.gov |

| Heterogeneous Metal | Co₃O₄–N@C | Enables direct oxidative esterification of alcohols with high yields. acs.org |

Integration of Continuous Flow Chemistry Methodologies for Scalable Production and Process Intensification

For the scalable and efficient production of fine chemicals like 3,3-dimethylcyclohexen-1-yl acetate, the chemical industry is increasingly adopting continuous flow chemistry. lonza.compharmacompass.com This methodology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better process control, and higher product consistency. mt.comcontractpharma.combeilstein-journals.org

The integration of continuous flow systems is a key component of process intensification—a strategy aimed at developing smaller, cleaner, and more energy-efficient manufacturing technologies. vapourtec.comaiche.org By reducing equipment size, solvent volumes, and waste generation, flow chemistry contributes to more sustainable and cost-effective production. researchgate.netvapourtec.com For the fragrance industry, this means the potential for on-demand production, reduced plant footprint, and greater flexibility in manufacturing. researchgate.netlonza.com The successful application of flow chemistry in the pharmaceutical sector for manufacturing complex active pharmaceutical ingredients (APIs) serves as a strong precedent for its adoption in the fine chemicals and fragrance industries. contractpharma.com

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in the System

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis, offering the potential to dramatically accelerate the discovery and optimization of reaction pathways. beilstein-journals.orgrsc.orgcatalysis-summit.com For the synthesis of 3,3-dimethylcyclohexen-1-yl acetate, these computational approaches can be applied to predict reaction outcomes, optimize conditions, and design novel, high-performance catalysts. beilstein-journals.orgresearchgate.net

ML algorithms can analyze large datasets from past experiments to build predictive models that correlate reaction parameters (e.g., catalyst type, temperature, solvent, reactant ratios) with outcomes like yield and selectivity. beilstein-journals.orgbeilstein-journals.org Techniques such as Bayesian optimization and active learning can then use these models to intelligently navigate the vast parameter space and identify the optimal reaction conditions with significantly fewer experiments than traditional methods. nih.govduke.edu This not only saves time and resources but can also uncover non-intuitive relationships between variables that might be missed by human chemists. duke.edu

| AI/ML Application | Technique/Algorithm | Potential Impact on Synthesis |

| Reaction Optimization | Bayesian Optimization, Active Learning, Random Forest. beilstein-journals.orgnih.govduke.edu | Faster identification of optimal conditions (temperature, concentration, etc.) with minimal experiments. |

| Outcome Prediction | Neural Networks, Support Vector Machines. beilstein-journals.org | Accurate prediction of reaction yield and selectivity before performing experiments. |

| Catalyst Design | Generative Algorithms, Clustering Algorithms. rsc.orgcatalysis-summit.com | Accelerated discovery of novel catalysts with enhanced performance and sustainability. |

Exploration of Unexpected Reactivity and Novel Transformations of the Enol Moiety